Cas no 1217437-34-7 (4-Methoxy Estrone-13C,d3)

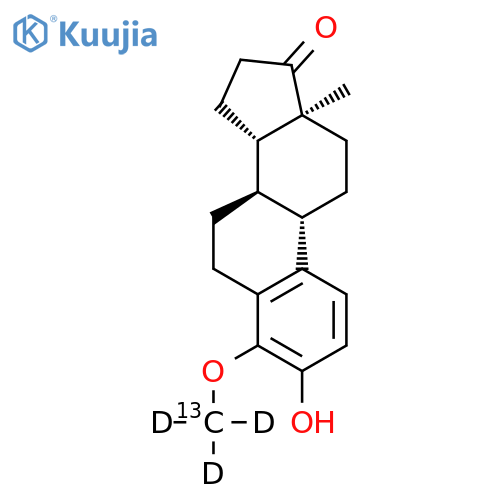

4-Methoxy Estrone-13C,d3 structure

商品名:4-Methoxy Estrone-13C,d3

CAS番号:1217437-34-7

MF:C19H24O3

メガワット:304.403205871582

CID:1058415

4-Methoxy Estrone-13C,d3 化学的及び物理的性質

名前と識別子

-

- 4-Methoxy-[13C,D3]-estrone

- 4-Methoxy Estrone-13C,d3

- (8R,9S,13S,14S)-3-hydroxy-13-methyl-4-(trideuteriomethoxy)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one

- 4-Methoxy Estrone-13

- 3,4-Dihydroxy-1,3,5(10)-estratrien-17-one 4-methyl-13C,d3 ether

- 3-Hydroxy-4-methoxy-13C,d3-1,3,5(10)-estratrien-17-one

- 3-Hydroxy-4-methoxyestra-1,3,5(10)-trien-17-one-13C,d3

- 4-Hydroxyestrone 4-methyl-13C,d3 ether

- 4-Methoxy-13C,d3-estrone

-

計算された属性

- せいみつぶんしりょう: 304.19500

じっけんとくせい

- PSA: 46.53000

- LogP: 3.82600

4-Methoxy Estrone-13C,d3 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 705691-1MG |

4-Methoxy Estrone-13C,d3 |

1217437-34-7 | 98% | 1mg |

¥5885.7 | 2023-11-27 | |

| TRC | M226137-1mg |

4-Methoxy Estrone-13C,d3 |

1217437-34-7 | 1mg |

$ 224.00 | 2023-09-07 | ||

| TRC | M226137-10mg |

4-Methoxy Estrone-13C,d3 |

1217437-34-7 | 10mg |

$ 1669.00 | 2023-09-07 | ||

| A2B Chem LLC | AE39515-1mg |

4-Methoxy Estrone-13C,d3 |

1217437-34-7 | 1mg |

$613.00 | 2024-04-20 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-311044-1mg |

4-Methoxy-13C,d3-estrone, |

1217437-34-7 | 1mg |

¥4249.00 | 2023-09-05 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-311044-1 mg |

4-Methoxy-13C,d3-estrone, |

1217437-34-7 | 1mg |

¥4,249.00 | 2023-07-11 | ||

| 1PlusChem | 1P009FQZ-1mg |

4-Methoxy Estrone-13C,d3 |

1217437-34-7 | 1mg |

$294.00 | 2025-02-24 | ||

| A2B Chem LLC | AE39515-10mg |

4-Methoxy Estrone-13C,d3 |

1217437-34-7 | 10mg |

$2050.00 | 2024-04-20 | ||

| 1PlusChem | 1P009FQZ-10mg |

4-Methoxy Estrone-13C,d3 |

1217437-34-7 | 10mg |

$1421.00 | 2025-02-24 |

4-Methoxy Estrone-13C,d3 関連文献

-

Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583

-

Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635

-

Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154

-

May C. Copsey,Tristram Chivers Dalton Trans., 2006, 4114-4123

1217437-34-7 (4-Methoxy Estrone-13C,d3) 関連製品

- 362-08-3(2-Methoxy Estrone)

- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)

- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)

- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)

- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)

- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)

- 1174132-74-1(3-Bromo-1H-pyrazole)

- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)

- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)

- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬